molecular formula C23H18ClN5O2S B2606041 N-(3-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866812-66-0

N-(3-CHLOROPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Número de catálogo: B2606041
Número CAS: 866812-66-0
Peso molecular: 463.94
Clave InChI: YOEYFLYXZOVQAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a triazoloquinazoline core fused with a benzene ring, substituted at position 3 with a 3,4-dimethylbenzenesulfonyl group and at position 5 with a 3-chlorophenylamine moiety. The 3-chlorophenyl group introduces electron-withdrawing effects, while the 3,4-dimethylbenzenesulfonyl group enhances steric bulk and lipophilicity. These structural attributes influence its solubility, binding affinity, and pharmacokinetic properties, making it a candidate for therapeutic applications, particularly in antimicrobial or anticancer research .

Propiedades

IUPAC Name

N-(3-chlorophenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-14-10-11-18(12-15(14)2)32(30,31)23-22-26-21(25-17-7-5-6-16(24)13-17)19-8-3-4-9-20(19)29(22)28-27-23/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEYFLYXZOVQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3-Chlorophenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating a triazoloquinazoline core with sulfonyl and chlorophenyl substituents. Its molecular formula is C19H19ClN4O2S, indicating the presence of key functional groups that may contribute to its biological activity.

The biological activity of N-(3-chlorophenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is believed to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with various enzymes, particularly those involved in inflammatory pathways. This interaction can inhibit enzymes such as phospholipase A2 and proteases, which are crucial in mediating inflammatory responses .
  • Receptor Modulation : The compound may act on specific receptors within the body, potentially modulating their activity. This can lead to altered signaling pathways that affect cell proliferation and apoptosis .

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Studies have shown that compounds similar to this one possess significant anti-inflammatory properties. For instance, certain derivatives were found to protect against acetic acid-induced colitis in rat models by inhibiting phospholipase A2 activity .
  • Antitumor Activity : There is evidence suggesting that triazoloquinazoline derivatives can exhibit cytotoxic effects against various cancer cell lines. These effects are often attributed to the modulation of apoptosis-related pathways and inhibition of tumor growth .
  • Bronchodilator Effects : Some related compounds have shown bronchodilator activity without central nervous system side effects, indicating potential applications in treating respiratory conditions .

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of several quinazoline derivatives, one compound demonstrated a 79.78% protection rate against ulcerative colitis in rats at a dosage of 50 mg/kg. This was more effective than dexamethasone at 0.01 mg/kg .

Case Study 2: Antitumor Efficacy

A derivative similar to N-(3-chlorophenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine was tested against human cancer cell lines and exhibited significant cytotoxicity at low micromolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryPhospholipase A2 inhibition
AntitumorApoptosis induction
BronchodilatorNon-sympathomimetic action

Comparación Con Compuestos Similares

Core Structure Modifications

Triazoloquinazoline vs. Triazolopyrimidine
  • Compound 63 (): N-(3-Chlorophenyl)-5-methyl-2-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Core: Triazolopyrimidine (smaller, less aromatic) vs. triazoloquinazoline (larger, more planar). Substituents: Methylsulfonyl (simpler, less lipophilic) vs. 3,4-dimethylbenzenesulfonyl (bulkier, higher logP).
Thieno-Fused vs. Aryl-Fused Cores
  • Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (): Thieno-fused cores enhance electron density and planarity, improving binding to enzymes like kinases. Activity: Thieno analogs show superior anticancer activity (e.g., Renal Cancer UO-31: GP = 81.85%) compared to aryl-fused triazoloquinazolines .

Substituent Variations

Aryl Amine Modifications
Compound ID Aryl Amine Group Core Type Key Properties
Target Compound 3-Chlorophenyl Triazoloquinazoline Electron-withdrawing, moderate lipophilicity
Compound 2-Methoxy-5-methylphenyl Triazoloquinazoline Electron-donating (methoxy), increased solubility
Compound 4-Isopropylphenyl Triazoloquinazoline Steric bulk (isopropyl), higher logP
Compound 4-Ethoxyphenyl Triazoloquinazoline Strong electron-donating (ethoxy), enhanced solubility
  • Impact : Chlorine (target compound) improves metabolic stability but may reduce solubility compared to methoxy/ethoxy groups .
Sulfonyl Group Variations
Compound ID Sulfonyl Group Core Type Key Properties
Target Compound 3,4-Dimethylbenzenesulfonyl Triazoloquinazoline High steric bulk, electron-withdrawing
Compound Phenylsulfonyl Triazoloquinazoline Less bulky, moderate logP
Compound 4-Ethylbenzenesulfonyl Thienotriazolopyrimidine Intermediate bulk, increased hydrophobicity
  • Impact : 3,4-Dimethylbenzenesulfonyl (target) enhances target selectivity but may reduce solubility compared to simpler sulfonyl groups .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.